4-Chloro-3-nitrophthalic acid
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Overview
Description
4-Chloro-3-nitrophthalic acid is an organic compound with the molecular formula C8H4ClNO4 It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrophthalic acid typically involves the nitration of 4-chlorophthalic acid. The process can be summarized as follows:
Nitration Reaction: 4-Chlorophthalic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 3-position of the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other suitable catalysts.
Nucleophiles: Amines, thiols, or other nucleophilic reagents.
Major Products Formed
Reduction Products: 4-Chloro-3-aminophthalic acid.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-nitrophthalic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s derivatives are used in the development of advanced materials with specific properties, such as nonlinear optical materials.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrophthalic acid in various applications depends on its chemical structure and reactivity. For example:
In Organic Synthesis: The compound acts as a building block, undergoing various chemical transformations to form more complex molecules.
In Materials Science: Its derivatives exhibit unique optical properties due to the presence of the nitro and chloro substituents, which influence the electronic structure of the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Nitrophthalic Acid: Similar in structure but lacks the chlorine substituent.
4-Chlorophthalic Acid: Similar in structure but lacks the nitro group.
Uniqueness
4-Chloro-3-nitrophthalic acid is unique due to the presence of both the nitro and chlorine substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity and its applications in various fields.
Properties
IUPAC Name |
4-chloro-3-nitrophthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO6/c9-4-2-1-3(7(11)12)5(8(13)14)6(4)10(15)16/h1-2H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFYHUHMLPFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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